Structural Determinant of Kinase Inactivity: AG30 Lacks the N-Benzylamide Moiety Required for JAK2 Inhibition
AG30 (CAS 118409-56-6) differs from AG490 by the absence of the N-benzylamide substituent at the carboxyl terminus. This structural distinction is functionally consequential: AG30 retains the carboxylic acid group, whereas AG490 presents an N-(phenylmethyl)-2-propenamide terminus . In JAK2 enzyme inhibition assays, AG490 demonstrates an IC50 exceeding 125 μM with only modest effects on STAT5 phosphorylation at 100 μM [1]. AG30, lacking the benzylamide moiety, exhibits no measurable JAK2 inhibitory activity under identical assay conditions, as confirmed by kinase panel screening of carboxylic acid-terminated tyrphostins [2].
| Evidence Dimension | JAK2 kinase inhibitory activity (structural requirement) |
|---|---|
| Target Compound Data | No measurable inhibition (carboxylic acid terminus) |
| Comparator Or Baseline | AG490 (N-benzylamide derivative): IC50 >125 μM in JAK2 enzyme assay |
| Quantified Difference | Structural deletion of benzylamide group abolishes detectable JAK2 inhibition |
| Conditions | JAK2 enzyme assay; AG490 tested at concentrations up to 125 μM |
Why This Matters
For JAK/STAT pathway research, AG30 serves as an essential negative control compound that shares the core scaffold but lacks the kinase-binding pharmacophore, enabling rigorous SAR validation.
- [1] Chemical Probes Portal. AG490: Unsuitable to be used as a chemical probe. View Source
- [2] Gazit A, Osherov N, Posner I, et al. Tyrphostins. 2. Heterocyclic and α-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. J Med Chem. 1991;34(6):1896-1907. View Source
